5-Azepan-1-yl-furan-2-carbaldehyde
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Overview
Description
5-Azepan-1-yl-furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 5-(1-azepanyl)-2-furaldehyde .
Molecular Structure Analysis
The InChI code for 5-Azepan-1-yl-furan-2-carbaldehyde is 1S/C11H15NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Azepan-1-yl-furan-2-carbaldehyde has a molecular weight of 193.25 . The compound’s exact physical and chemical properties are not specified in the available resources.Scientific Research Applications
Chemical Properties and Synthesis
“5-Azepan-1-yl-furan-2-carbaldehyde” is a chemical compound with the CAS Number: 436088-58-3 and a molecular weight of 193.25 . It can be synthesized in a one-step process using adapted Vilsmeier conditions . The product can be characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .
Use in Organic Synthesis
Furfural, a key component of “5-Azepan-1-yl-furan-2-carbaldehyde”, is an important starting material for a large number of reactions. It plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials .
Isotope Labeling
Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Because of the stronger deuterium–carbon bond, deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .
Use in Medicinal Chemistry
Deuteration is an important research issue in medicinal chemistry as well . In addition, 2 H-, and even 14 C- and 18 O-isotope derivatives of furfural, especially of the aldehyde group, have been synthesized before .
Use in the Synthesis of Nitrofurantoin Analogues
In the year 2020, Hassan and team designed and synthesized a series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds as N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide by the condensation of 5-Amino-1 H-pyrazole-4-carboxamides with 5 .
Use in the Synthesis of Brominated Intermediates
The radical bromination of the methyl group of 36 with NBS/AIBN in CCl 4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate 37 with triethyl phosphite at 130°C .
Safety and Hazards
properties
IUPAC Name |
5-(azepan-1-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBGLUZBWRZSRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355446 |
Source
|
Record name | 5-Azepan-1-yl-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azepan-1-yl-furan-2-carbaldehyde | |
CAS RN |
436088-58-3 |
Source
|
Record name | 5-Azepan-1-yl-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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